CalciuM 3-Methyl-2-oxobutyrate Hydrate
Description
Calcium 3-methyl-2-oxobutyrate hydrate (chemical formula: C₁₀H₁₄CaO₆, molecular weight: 270.294 g/mol, CAS: 51828-94-5) is a calcium salt derived from the keto acid 3-methyl-2-oxobutyric acid (α-ketovaline). It is synthesized via the reaction of isobutyraldehyde with diethyl oxalate under sodium methoxide catalysis, followed by hydrolysis and calcium chloride treatment, achieving a yield of 70% and purity >99% .
Properties
Molecular Formula |
C10H16CaO7 |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
calcium;3-methyl-2-oxobutanoate;hydrate |
InChI |
InChI=1S/2C5H8O3.Ca.H2O/c2*1-3(2)4(6)5(7)8;;/h2*3H,1-2H3,(H,7,8);;1H2/q;;+2;/p-2 |
InChI Key |
WDGQLCHRBAMSMQ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Industrial Scale Example (Quantitative Data from Patent)
| Reagent | Quantity (kg) | Role |
|---|---|---|
| Diethyl oxalate | 300 | Carbonyl source |
| Sodium methylate (28% in methanol) | 390 | Base catalyst |
| 2-Methyl butyraldehyde | 200 | Aldehyde reactant |
| Sodium hydroxide (30% aqueous) | 30 | pH adjustment |
| Hydrochloric acid | 70 | Acidification |
| Methyl isobutyl ketone (MIBK) | 600 | Extraction solvent |
| Purified water | 100 | Extraction and purification |
| Calcium chloride (30% aqueous) | 300 | Salt formation |
- Crude product weight: ~350 kg
- HPLC purity assay: 99.6%
This method demonstrates a high yield and purity suitable for pharmaceutical applications.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR): Used to confirm the chemical structure of the synthesized calcium salt.
- High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the final product, with >97% purity typically achieved.
- Titrimetric Methods: Used to determine water content in the hydrate form, with a maximum of about 15% water content allowed.
- Centrifugation and Cooling: Applied to isolate the crystalline hydrate form after salt formation.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Temperature during condensation | 25 °C or below | Prevents side reactions |
| Reaction time (alkali addition) | 0.5 to 10 hours | Ensures complete reaction |
| pH during extraction | 1.0 to 4.0 (acidification), then 5–9 (neutralization) | Optimizes extraction and salt formation |
| Solvents used | Methanol, MIBK, purified water | Reaction medium and purification |
| Calcium salt formation | Calcium chloride aqueous solution | Converts acid to calcium salt hydrate |
| Final purity | >97% (HPLC) | Pharmaceutical grade |
| Water content in hydrate | ≤15% | Hydrate characterization |
Additional Notes
- The method is environmentally friendly, avoiding toxic reagents and minimizing waste.
- The process is scalable for industrial production due to its straightforward steps and mild conditions.
- Variations in solvent ratios and pH can be optimized depending on the specific setup and desired product quality.
Chemical Reactions Analysis
Types of Reactions
Calcium 3-Methyl-2-oxobutyrate Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxo acids, alcohol derivatives, and substituted metal salts. These products have various applications in different fields, including pharmaceuticals and industrial processes .
Scientific Research Applications
Calcium 3-Methyl-2-oxobutyrate Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme functions.
Medicine: It is explored for its potential therapeutic effects, including its role in calcium supplementation and metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Calcium 3-Methyl-2-oxobutyrate Hydrate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a source of calcium ions, which are essential for various physiological processes. The compound also participates in metabolic pathways, influencing enzyme activities and cellular functions .
Comparison with Similar Compounds
Structural and Functional Analogues
Calcium 3-methyl-2-oxobutyrate hydrate belongs to the class of calcium salts of α-keto acids. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparison of this compound with Analogues
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